molecular formula C11H14BBrO2 B068785 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 183677-71-6

2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B068785
CAS RN: 183677-71-6
M. Wt: 268.94 g/mol
InChI Key: GUASPWAWPYERCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Scientific Research Applications

  • A study on "β-Diketone interactions" discusses the structural properties of a similar compound, 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane. It highlights its hydrolytic stability and planar 1,3,2-dioxaborinane ring, indicating potential for applications where structural stability is crucial (Emsley, Freeman, Bates, & Hursthouse, 1989).

  • Another study provides detailed information on 1,3,2‐Dioxaborinanes, including 2‐[2‐(Bromomethyl)phenyl]‐5,5‐dimethyl‐. The compound is described as soluble in common organic solvents and supplied as a colorless liquid. This suggests its versatility in various organic chemistry applications (Chu, Dai, & Wang, 2010).

  • A research on "Synthesis and properties of planar 4-diphenylphosphino-1,3,2-dioxaborinanes" discusses the creation and analysis of complexes with amines, offering insights into its use in complex formation and potentially in catalysis (Balueva, Ayupova, Nikonov, Struchkov, & Pisarevskii, 1994).

  • The "Stereochemistry of heterocycles" paper explores the synthesis and conformational properties of various alkyl-1,3,2-dioxaborinanes, providing foundational knowledge for understanding and manipulating these compounds in synthetic applications (Kuznetsov, Gren, Bogatskii, Egorova, & Sidorov, 1978).

  • A study on "cis- and trans-2-(Isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane" focuses on synthesizing chiral isocyanomethylphosphonate synthons, highlighting potential applications in stereochemistry and pharmaceuticals (Weener, Versleijen, Meetsma, Hoeve, & Leusen, 1998).

  • Research on "Syntheses with organoboranes" details the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, indicating applications in organic synthesis and material science (Zaidlewicz & Wolan, 2002).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

properties

IUPAC Name

2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUASPWAWPYERCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439342
Record name 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS RN

183677-71-6
Record name 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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